molecular formula C10H9NO3 B8714582 3-Isocyanato-4-methyl-benzoic acid methyl ester

3-Isocyanato-4-methyl-benzoic acid methyl ester

Cat. No. B8714582
M. Wt: 191.18 g/mol
InChI Key: DKMIWOVCPZAWBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08153663B2

Procedure details

In analogy to the procedure described in example 9.1, 3-amino-4-methyl-benzoic acid methyl ester ([18595-18-1]) was reacted with triphosgene in the presence of Et3N in CH2Cl2 under reflux conditions for 16 h to give the title compound as brown solid which was used in the next step without further purification. MS: m/e=191 [M+].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[C:6]([NH2:11])[CH:5]=1.Cl[C:14](Cl)([O:16]C(=O)OC(Cl)(Cl)Cl)Cl.CCN(CC)CC>C(Cl)Cl>[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[C:6]([N:11]=[C:14]=[O:16])[CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)C)N)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=C(C=C1)C)N=C=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.